molecular formula C14H9F6NO B13426969 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline

Cat. No.: B13426969
M. Wt: 321.22 g/mol
InChI Key: FRQQTCOEPAREQF-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of p-Chlorobenzotrifluoride as a starting material, which undergoes halogenation and ammoniation reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline

InChI

InChI=1S/C14H9F6NO/c1-6-2-8(15)12(5-11(6)21)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3

InChI Key

FRQQTCOEPAREQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

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